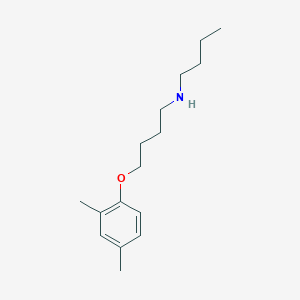
N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1. Pharmaceutical Research and Development
N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine and its derivatives have been explored in pharmaceutical research. For instance, a study focused on synthesizing chiral mexiletine analogs, including 3-(2,6-dimethylphenoxy)butan-1-amine. These analogs demonstrated higher use-dependent block of muscle sodium channels compared to mexiletine, suggesting potential applications in medical treatments (Carocci et al., 2010).
2. Chemical Synthesis and Analysis
The compound has been utilized in various chemical synthesis processes. For example, in the synthesis of α-aminophosphonates containing sterically hindered phenol fragments, aliphatic amines like butylamine reacted with α-phosphorylated methylenequinones to form nucleophilic addition products, showcasing the versatility of N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine in synthetic chemistry (Gibadullina et al., 2013).
3. Material Science and Nanotechnology
In the realm of material science and nanotechnology, derivatives of N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine have been employed. For instance, gold nanoparticles supported on carbon nanotubes were used for deoxygenating aromatic and aliphatic amine N-oxides, demonstrating the compound's potential in advanced material synthesis and catalysis (Donck et al., 2015).
4. Analytical Chemistry
In analytical chemistry, the compound has been used in the determination of aromatic amines as contaminants in consumer products like hair dyes. Liquid chromatography coupled with electrochemical detection was employed, illustrating the role of N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine and its derivatives in analytical methodologies (Lizier & Zanoni, 2012).
特性
IUPAC Name |
N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-4-5-10-17-11-6-7-12-18-16-9-8-14(2)13-15(16)3/h8-9,13,17H,4-7,10-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPHRXXKVQHXMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=C(C=C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367231 |
Source


|
| Record name | N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine | |
CAS RN |
5541-43-5 |
Source


|
| Record name | N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(3-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363840.png)
![3-[4-(Benzenesulfonyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363847.png)
![4-[4-(4-Propan-2-ylphenyl)piperazin-1-yl]sulfonylaniline](/img/structure/B1363848.png)

![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1363853.png)
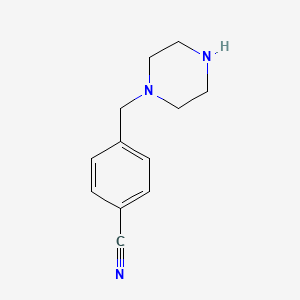
![4-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1363859.png)
![4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363861.png)
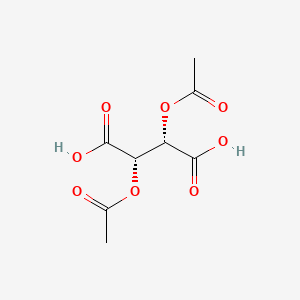
![4-Allyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1363869.png)
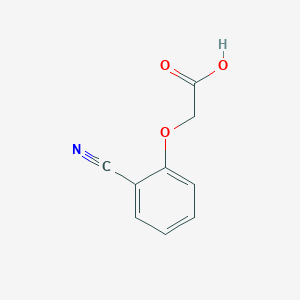

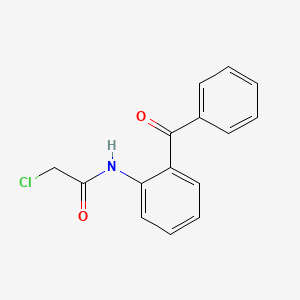
![2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol](/img/structure/B1363873.png)